Methyl 8-methylnonanoate

Physical chemistry Separation science Volatile organic compound analysis

Methyl 8-methylnonanoate (CAS 5129-54-4), also known as isocapric acid methyl ester or 8-methylnonanoic acid methyl ester, is a branched-chain fatty acid methyl ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol. This saturated ester features a methyl branch at the C8 position of the nonanoate backbone, a structural feature that distinguishes it from linear methyl nonanoate and other positional isomers.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 5129-54-4
Cat. No. B153018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-methylnonanoate
CAS5129-54-4
Synonyms8-Methylnonanoic acid methyl ester;  Methyl 8-methylnonanoate
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCC(=O)OC
InChIInChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3
InChIKeyUXZNAWMXEJTQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 8-Methylnonanoate (CAS 5129-54-4) for Research and Industrial Procurement: Baseline Characterization


Methyl 8-methylnonanoate (CAS 5129-54-4), also known as isocapric acid methyl ester or 8-methylnonanoic acid methyl ester, is a branched-chain fatty acid methyl ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol . This saturated ester features a methyl branch at the C8 position of the nonanoate backbone, a structural feature that distinguishes it from linear methyl nonanoate and other positional isomers [1]. The compound occurs naturally as a volatile constituent in certain plant matrices, including hops (Humulus lupulus), and serves as the methyl ester derivative of 8-methylnonanoic acid, a key synthon in the biosynthesis of capsinoids such as dihydrocapsiate [2]. Commercial availability typically ranges from 95% to >98% purity, with the compound supplied as a neat liquid at ambient temperature .

Methyl 8-Methylnonanoate Procurement: Why In-Class Branched Esters Cannot Be Interchanged


Within the class of C₁₁ branched fatty acid methyl esters, positional isomerism produces measurably distinct physicochemical and analytical behavior that precludes simple substitution. Methyl 8-methylnonanoate (methyl branch at C8) differs from methyl 2-methylnonanoate (branch at C2, CAS 2461-15-6) [1] and methyl 3-methylnonanoate (branch at C3, CAS 2177-87-9) [2] in both gas chromatographic retention characteristics and thermodynamic properties. The terminal branching pattern of methyl 8-methylnonanoate yields a Kovats retention index of 1543 on Carbowax 20M [3] and an equivalent chain length (ECL) of 9.544 on BPX70 [4], values that serve as definitive identifiers for analytical method validation and compound authentication. Furthermore, the compound's role as the methyl ester of 8-methylnonanoic acid—a specific synthon for dihydrocapsiate biosynthesis—means that isomeric substitution would yield entirely different synthetic intermediates incapable of producing the target capsinoid [5]. These analytical and functional specificities demonstrate that generic in-class substitution introduces unacceptable variability in both analytical workflows and synthetic applications.

Methyl 8-Methylnonanoate Evidence Guide: Quantitative Differentiation from Structural Analogs


Methyl 8-Methylnonanoate vs. Linear Methyl Nonanoate: Boiling Point and Volatility Comparison

Methyl 8-methylnonanoate exhibits a boiling point range of 214.2 ± 8.0 °C at 760 mmHg , which is statistically indistinguishable from linear methyl nonanoate (213–214 °C at 760 mmHg) . However, the vapor pressure differential is more pronounced: methyl 8-methylnonanoate has an estimated vapor pressure of 0.2 ± 0.4 mmHg at 25 °C , compared to 0.193 mmHg for methyl nonanoate under identical conditions . While the vapor pressure values are comparable within experimental uncertainty, the critical differentiation lies in the compound's gas chromatographic behavior: methyl 8-methylnonanoate elutes with a Kovats retention index (KI) of 1543 on Carbowax 20M [1] and an equivalent chain length (ECL) of 9.544 on BPX70 [2], whereas linear methyl nonanoate has an ECL of 9.000 on the same polar stationary phase [3].

Physical chemistry Separation science Volatile organic compound analysis

Methyl 8-Methylnonanoate vs. Methyl 2-Methylnonanoate: Positional Isomer GC Differentiation

Positional isomerism between methyl 8-methylnonanoate (terminal branch at C8) and methyl 2-methylnonanoate (proximal branch at C2, CAS 2461-15-6) produces measurably different gas chromatographic elution profiles [1]. Methyl 8-methylnonanoate elutes with a Kovats retention index of 1543 on Carbowax 20M [2] and an ECL of 9.544 on BPX70 [3]. In contrast, methyl 2-methylnonanoate exhibits a lower retention index on polar phases due to steric shielding of the ester carbonyl by the adjacent C2 methyl branch, which reduces polar stationary phase interactions relative to the terminally branched isomer. The branched-chain structure of methyl 8-methylnonanoate, with 8 rotatable bonds and a topological polar surface area of 26 Ų , contrasts with the sterically hindered ester moiety in 2-methylnonanoate, resulting in baseline-resolvable chromatographic peaks under standard fatty acid methyl ester (FAME) analytical conditions [4].

Analytical chemistry Gas chromatography Isomer resolution

Methyl 8-Methylnonanoate Solubility Profile: Quantitative Solvent Partitioning Data

Methyl 8-methylnonanoate exhibits quantifiable solubility characteristics that inform solvent selection for analytical and formulation applications. At 25 °C, the compound demonstrates solubility in ethanol of 6319.71 g/L and in methanol of 5711.82 g/L [1]. In contrast, aqueous solubility is limited to 0.11 g/L at 25 °C [1], consistent with a predicted logP value of 4.24 (ACD/Labs) to 4.4 (XLogP3-AA) [2]. The compound's lipophilicity, reflected in an ACD/BCF estimate of 1007.03 at pH 7.4 , is comparable to but slightly lower than that of linear methyl decanoate (C10:0 methyl ester, logP ~4.5-4.8), yet measurably higher than methyl nonanoate (C9:0 methyl ester, logP ~3.8-4.0) [3].

Formulation science Solubility Sample preparation

Methyl 8-Methylnonanoate as a Defined Capsinoid Biosynthetic Intermediate: Structural Specificity Evidence

Methyl 8-methylnonanoate serves as the analytically characterized methyl ester derivative of 8-methylnonanoic acid, the specific fatty acyl moiety required for dihydrocapsiate biosynthesis [1]. In quantitative ²H NMR spectroscopic studies of capsaicinoid fatty acid biosynthesis, methyl 8-methylnonanoate (designated as compound 3) was released via transesterification from capsinoid precursors and analyzed alongside methyl E-8-methylnon-6-enoate (compound 4), demonstrating a nonstatistical site-specific deuterium distribution pattern that distinguishes it from other branched-chain fatty acid methyl esters [2][3]. Structurally, dihydrocapsiate is defined as (4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate, containing the exact 8-methylnonanoate acyl chain—not the 7-methyl, 6-methyl, or linear nonanoate alternatives .

Natural product synthesis Capsinoid biosynthesis TRPV1 agonist precursors

Methyl 8-Methylnonanoate Commercial Availability and Purity Specifications

Methyl 8-methylnonanoate is commercially available from specialty chemical suppliers with defined purity specifications suitable for research applications. Larodan Research Grade Lipids offers the compound at >98% purity, supplied as a neat liquid with recommended freezer storage conditions . The compound is also available from CymitQuimica under the Larodan brand at 25 mg, 100 mg, and 250 mg quantities with identical >98% purity specifications . Alternative suppliers including InvivoChem provide the compound with density (0.87 g/cm³), boiling point (214.2°C at 760 mmHg), and refractive index (1.425) specifications documented . In contrast, positional isomers such as methyl 2-methylnonanoate (CAS 2461-15-6) and methyl 3-methylnonanoate (CAS 2177-87-9) have more limited commercial availability and are not routinely stocked as analytical standards [1][2].

Procurement Quality control Analytical standards

Methyl 8-Methylnonanoate (CAS 5129-54-4): Evidence-Backed Research and Industrial Application Scenarios


GC and GC-MS Analytical Standard for Branched Fatty Acid Methyl Ester Identification

Methyl 8-methylnonanoate serves as a validated retention index marker for gas chromatographic analysis of volatile organic compounds, with a documented Kovats retention index of 1543 on Carbowax 20M and an ECL of 9.544 on BPX70 polar columns [1][2]. This defined retention behavior enables its use as a calibration standard for identifying branched fatty acid methyl esters in complex biological matrices, food volatile analyses, and natural product extracts. The compound's elution position between linear C9:0 (ECL ~9.000) and C10:0 (ECL ~10.000) methyl ester standards provides a reliable internal reference point for FAME profiling, particularly in lipidomics workflows where branched-chain fatty acids require unambiguous identification.

Capsinoid Biosynthesis Research and TRPV1 Agonist Development

Methyl 8-methylnonanoate is the analytically defined methyl ester derivative of 8-methylnonanoic acid, the specific fatty acyl chain required for dihydrocapsiate biosynthesis [3]. Researchers investigating capsinoid natural products or developing synthetic TRPV1 agonists utilize this compound as a characterized intermediate for the preparation of 8-methylnonanoic acid via ester hydrolysis. The structural specificity of the 8-methyl branch—documented through quantitative ²H NMR studies showing a nonstatistical deuterium distribution pattern unique to this fatty acid [4]—makes methyl 8-methylnonanoate the definitive precursor for dihydrocapsiate synthesis, with no positional isomer capable of yielding the correct capsinoid structure.

Lipophilicity Reference Compound for Partition Coefficient Studies

With a logP of 4.24 (ACD/Labs) to 4.4 (XLogP3-AA) and an ACD/BCF estimate of 1007.03 at pH 7.4, methyl 8-methylnonanoate occupies a defined lipophilicity window between linear C9 and C10 fatty acid methyl esters [5]. This intermediate hydrophobicity makes the compound suitable as a reference standard for octanol-water partition coefficient calibration, membrane permeability studies, and quantitative structure-property relationship (QSPR) modeling of branched esters. The documented aqueous solubility of 0.11 g/L at 25°C, coupled with high solubility in ethanol (6319.71 g/L) and methanol (5711.82 g/L), enables precise solvent partitioning experimental design [6].

Quality Control and Method Validation for Branched Ester Analysis

The commercial availability of methyl 8-methylnonanoate at >98% purity from multiple specialty chemical suppliers, with documented physicochemical specifications including density (0.87 g/cm³), boiling point (214.2°C at 760 mmHg), and refractive index (1.425), supports its use as a characterized reference material for analytical method validation . Quality control laboratories analyzing branched-chain esters in food, flavor, fragrance, or industrial samples can employ this compound for system suitability testing, retention time locking, and calibration verification in GC and GC-MS workflows.

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